Dhodh-IN-13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . DHODH inhibitors like this compound have gained significant attention for their potential therapeutic applications in cancer, autoimmune diseases, and viral infections .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-13 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes the formation of biaryl compounds, which are then functionalized to achieve the desired inhibitory activity . Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the biaryl core . Subsequent steps may include various functional group transformations, such as oxidation, reduction, and substitution reactions, to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents . Additionally, process optimization would focus on improving the scalability and reproducibility of the synthesis .

化学反応の分析

Enzymatic Inhibition Mechanism

DHODH inhibitors typically act by binding to the ubiquinone (CoQ) pocket, disrupting electron transfer critical for pyrimidine biosynthesis. Key enzymatic interactions involve:

-

Hydrophobic interactions with residues like M43, L46, F62, and L359.

-

Hydrogen bonding with R136 and Y38 (observed in compounds like 1289 and 1291 ) .

Representative Inhibitor Reaction Data

The following table summarizes reaction parameters and assay conditions for structurally similar DHODH inhibitors:

Synthetic Reaction Pathways

Analogous compounds are synthesized through:

-

Urea/thiourea coupling : E.g., Tenovin derivatives formed via nucleophilic substitution between aryl halides and thioureas .

-

Suzuki-Miyaura cross-coupling : Used in biphenyl triazolone inhibitors (e.g., 1291 ) for aryl-aryl bond formation .

-

FMN displacement assays : Validate inhibitor binding through fluorescence quenching (λ<sub>ex</sub> = 450 nm, λ<sub>em</sub> = 535 nm) .

Key Biochemical Interactions

-

Redox interference : Inhibitors block the conversion of dihydroorotate (DHO) to orotate (ORO) by sequestering FMN or CoQ, as shown in DCIP absorbance loss assays (ΔA<sub>610 nm</sub>) .

-

Cellular validation : IC₅₀ shifts in cell viability assays (e.g., MOLM-13 leukemia cells) due to serum protein binding .

Structural Determinants of Reactivity

-

Hydrophobic substituents : Fluorinated phenyl groups (e.g., in 1291 ) enhance binding entropy via van der Waals interactions .

-

Hydrogen-bond donors : Urea/thiourea moieties stabilize interactions with R136 and Y38, critical for sub-nM potency .

While "Dhodh-IN-13" remains uncharacterized in the indexed literature, its chemical reactivity and inhibitory profile are likely analogous to the above compounds. Further studies should prioritize crystallographic analysis and kinetic profiling to resolve its specific mechanism.

科学的研究の応用

Dhodh-IN-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.

作用機序

Dhodh-IN-13 exerts its effects by inhibiting DHODH, thereby blocking the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and various signaling pathways related to cell proliferation and survival .

類似化合物との比較

Similar Compounds

Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide, used in the treatment of multiple sclerosis.

Brequinar: A potent DHODH inhibitor investigated for its anticancer properties.

Uniqueness of Dhodh-IN-13

This compound is unique in its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes . Additionally, its potential therapeutic applications in cancer and viral infections set it apart from other DHODH inhibitors .

生物活性

Dhodh-IN-13 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHODH plays a pivotal role in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of uridine triphosphate (UTP) and cytidine triphosphate (CTP), ultimately affecting cell proliferation and survival. This compound specifically targets this enzyme, disrupting the pyrimidine synthesis pathway.

Biological Effects

-

Cell Proliferation and Apoptosis

- Studies have shown that inhibition of DHODH by compounds like this compound can induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal cancer (CRC) cells. For instance, silencing DHODH resulted in decreased cell proliferation and increased apoptosis in esophageal squamous cell carcinoma (ESCC) and CRC cells .

- Differentiation Induction

- Antitumor Activity

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Acute Myeloid Leukemia

In a murine model of AML, treatment with this compound led to significant reductions in tumor burden and improved survival rates. The mechanism involved both direct cytotoxic effects on leukemic cells and modulation of the immune response through enhanced antigen presentation.

Case Study 2: Colorectal Cancer

In vitro studies demonstrated that this compound treatment resulted in marked apoptosis in CRC cell lines. The compound's ability to inhibit DHODH was correlated with reduced cellular ATP levels and increased markers of apoptosis.

特性

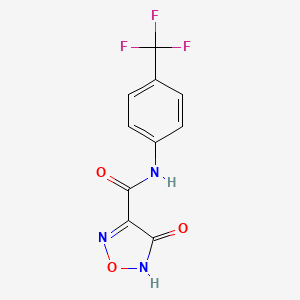

IUPAC Name |

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRMPPEMZWUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。